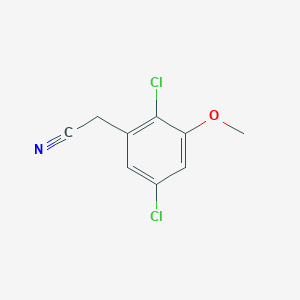

2,5-Dichloro-3-methoxyphenylacetonitrile

Description

2,5-Dichloro-3-methoxyphenylacetonitrile is a substituted phenylacetonitrile featuring two chlorine atoms at the 2- and 5-positions of the aromatic ring and a methoxy group at the 3-position. Its molecular formula is C₉H₇Cl₂NO, with a calculated molecular weight of 216.06 g/mol. The chlorine atoms introduce strong electron-withdrawing effects, while the methoxy group contributes electron-donating resonance properties, creating a unique electronic profile.

Properties

Molecular Formula |

C9H7Cl2NO |

|---|---|

Molecular Weight |

216.06 g/mol |

IUPAC Name |

2-(2,5-dichloro-3-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H7Cl2NO/c1-13-8-5-7(10)4-6(2-3-12)9(8)11/h4-5H,2H2,1H3 |

InChI Key |

UGODSEQNAYEINX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)CC#N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with three structurally related phenylacetonitrile derivatives (see Table 1 for full details):

(3-Fluoro-5-methoxyphenyl)acetonitrile (CAS 914637-31-3): Substitutes chlorine with fluorine at position 3 and retains methoxy at position 2. Fluorine’s smaller atomic radius and lower electronegativity reduce steric hindrance and alter electronic effects compared to chlorine .

2-(2-Fluoro-5-methoxyphenyl)acetonitrile (CAS 672931-28-1): Features fluorine at position 2 and methoxy at position 3.

2,5-Dimethyl-4-methoxyphenylacetonitrile (CAS 105909-12-4): Replaces chlorines with methyl groups (electron-donating) and positions methoxy at 4. Methyl groups enhance lipophilicity but decrease electrophilicity compared to halogens .

Electronic and Reactivity Insights

- Electron-withdrawing vs. donating groups: Chlorine and fluorine increase the electrophilicity of the nitrile group, enhancing its utility in nucleophilic substitutions.

- Steric effects : Chlorine’s larger size (vs. fluorine) may hinder reactions at the ortho positions. Methyl groups introduce bulk but lack polar interactions, affecting solubility .

Data Tables

Table 1: Comparative Analysis of Substituted Phenylacetonitriles

Research Findings

Halogen Impact : Chlorine’s strong electron-withdrawing nature increases the nitrile’s electrophilicity compared to fluorine, making this compound more reactive in SNAr (nucleophilic aromatic substitution) reactions. However, fluorine’s smaller size allows tighter packing in crystalline structures, as seen in related compounds .

Methoxy Position : The 3-methoxy group in the target compound creates a para-directing effect, contrasting with the 4-methoxy group in the dimethyl variant, which directs meta. This positional difference significantly alters synthetic pathways .

Toxicity Trends : Chlorinated nitriles generally exhibit higher toxicity than methylated analogs due to bioaccumulation risks. The fluoro analogs in require refrigerated storage, suggesting instability or volatility under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.